Phosphonic acid, (hydroxy-3-pyridinylmethyl)-

Chemical Stability Synthetic Accessibility Regioisomeric Differentiation

Researchers seeking a non-classical antifolate chemotype with an alternative binding mode to methotrexate will find this compound ideal for probing antifolate resistance pathways. Its unique 3-pyridyl regioisomerism ensures structural integrity under acidic conditions where 2- and 4-pyridyl analogs undergo rapid C-P bond cleavage. - Demonstrates an IC50 of 108 nM against human DHFR, a validated target distinct from diaminoheterocycle-based inhibitors. - Superior acid stability enables reliable procurement and use in multi-step syntheses requiring acidic deprotection. - Biocatalytic resolution offers a cost-effective route to enantiopure compounds, with up to 100% e.e. achievable for the amino precursor.

Molecular Formula C6H8NO4P
Molecular Weight 189.11 g/mol
CAS No. 65128-80-5
Cat. No. B12115826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (hydroxy-3-pyridinylmethyl)-
CAS65128-80-5
Molecular FormulaC6H8NO4P
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(O)P(=O)(O)O
InChIInChI=1S/C6H8NO4P/c8-6(12(9,10)11)5-2-1-3-7-4-5/h1-4,6,8H,(H2,9,10,11)
InChIKeyMACCAGQSGQFPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, (hydroxy-3-pyridinylmethyl)-: 3-Pyridyl α-Hydroxyphosphonate


Phosphonic acid, (hydroxy-3-pyridinylmethyl)- (also known as MC5) is a heterocyclic α-hydroxyphosphonate featuring a phosphonic acid group directly bonded to a hydroxymethyl carbon, which is in turn attached to the 3-position of a pyridine ring. This compound is distinct from its 2- and 4-pyridyl regioisomers due to the unique electronic and steric environment conferred by the meta-substituted pyridine, which profoundly impacts its chemical stability and metal-binding behavior [1]. It exhibits biological activity as a dihydrofolate reductase (DHFR) inhibitor and has demonstrated potential neuroactivity, attributable to its structural mimicry of natural phosphate esters and its ability to act as a bidentate ligand for metal ions via both the phosphonic group and the pyridine nitrogen [1][2].

13-Pyridyl α-hydroxyphosphonate scaffold for acid-stable synthesis workflows
2Biocatalytic chiral resolution route to enantiopure phosphonic acids
3Bidentate metal-chelating ligand for MOF and coordination polymer research
4Non-classical DHFR inhibition assay context; distinct chemotype probe

3-Pyridyl α-Hydroxyphosphonate: Acid-Stability vs. 2- and 4-Pyridyl Analogs


The position of the pyridine nitrogen is not a trivial structural variation; it dictates fundamental chemical stability. While 3-pyridylmethyl(amino)phosphonic acid derivatives are stable under acidic conditions, the corresponding 2- and 4-pyridyl regioisomers undergo a dramatic C-P bond cleavage in aqueous hydrochloric or sulfuric acid, leading to complete decomposition into the corresponding amine and phosphoric acid [1]. This means that for any synthesis, purification, or application requiring an acidic environment, the 2- and 4-pyridyl analogs are structurally compromised, whereas the 3-pyridyl compound remains intact. This inherent stability directly translates to higher synthetic accessibility and reliable procurement of the intact molecule [1].

Target
3-Pyridyl isomer
2- / 4-Pyridyl analogs
May degrade under acidic conditions via C-P bond cleavage; synthesis yields may not transfer
3-Pyridyl scaffold
Non-pyridyl phosphonates
Lack pyridine nitrogen donor; metal coordination geometry and pH-responsive behavior may differ
Racemic mix
Single enantiomer
Chiral resolution context may shift; enantiomeric purity impact on target engagement requires review

Phosphonic Acid, (hydroxy-3-pyridinylmethyl)-: Quantitative Differentiation vs. Analogs


C-P Bond Stability in Acid: 3-Pyridyl vs. 2/4-Pyridyl Analogs

Under identical acidic hydrolysis conditions (20% aq. HCl), 3-pyridylmethyl(amino)phosphonates are cleanly converted to the desired 3-pyridylmethyl(amino)phosphonic acids with full retention of the C-P bond. In stark contrast, 2-pyridylmethyl(amino)phosphonates and 4-pyridylmethyl(amino)phosphonates undergo complete C-P bond scission, decomposing into the corresponding amines and phosphoric acid [1]. This is not a partial difference in yield, but a qualitative, all-or-nothing outcome that makes the 2- and 4-pyridyl phosphonic acids inaccessible via this standard synthetic route.

C-P Bond Stability
Head-to-head
3-Pyridyl: intact; 2/4-Pyridyl: fully decomposed
Synthetic accessibility context; only 3-pyridyl survives acidic deprotection
20% aq. HCl hydrolysis conditions
Chemical Stability Synthetic Accessibility Regioisomeric Differentiation

Biocatalytic Resolution for Enantiopure 3-Pyridyl Hydroxyphosphonate

A biocatalytic approach enables the production of enantiopure 1-hydroxy-1-(3'-pyridyl)methylphosphonic acid. Using the fungus Rhodotorula mucilaginosa, the racemic mixture of the amino analog (1-amino-1-(3'-pyridyl)methylphosphonic acid) was resolved to yield the unreacted S-enantiomer of the substrate with 100% yield and 100% enantiomeric excess (e.e.) after 24 hours [1]. In a parallel process, Penicillium funiculosum could convert the substrate to the hydroxy product (the target compound class) with conversion degrees ranging from 30% up to 70% when optimized [1]. This is the first reported biocatalytic resolution for this class of heterophosphonates, establishing a unique path to chirally pure material not demonstrated for the 2- or 4-pyridyl analogs.

Enantiomeric Purity
Reported
100% e.e. (S-enantiomer); up to 70% conv. to hydroxy product
Supports chiral resolution workflow; enantiopure material accessible
Rhodotorula mucilaginosa / Penicillium funiculosum whole-cell biocatalysis
Chiral Resolution Biocatalysis Enantiomeric Purity

Human DHFR Inhibition by a Non-Classical Antifolate Scaffold

Phosphonic acid, (hydroxy-3-pyridinylmethyl)- inhibits recombinant human dihydrofolate reductase (DHFR) with an IC50 of 108 nM [1]. This places it within biologically relevant potency, though it is substantially less potent than the classical antifolate methotrexate (MTX), which typically exhibits IC50 values in the low nanomolar range (~0.01-0.1 nM) against human DHFR [2]. Its potency is, however, competitive with other non-classical, heterocycle-containing phosphonate-based DHFR inhibitors in early-stage development, offering a distinct chemotype that may circumvent resistance mechanisms associated with classical antifolates.

Human DHFR IC50
Reported
IC50 = 108 nM
DHFR inhibition assay context; non-classical antifolate chemotype
~1000–10000‑fold less potent than methotrexate
Antifolate Activity Cancer Research Enzyme Inhibition

Bidentate Metal Chelation: Phosphonate & Pyridine Donors

The 3-pyridylmethyl(hydroxy)-phosphonic acid scaffold acts as a bidentate ligand, coordinating metal ions through both the phosphonic acid oxygens and the pyridine nitrogen lone pair [1]. This dual coordination mode is well-established spectroscopically for MC5, and the resulting metal complexes have been structurally characterized in the solid state. For example, layered metal phosphonate compounds with the formula M{(C5H4N)CH(OH)PO3}(H2O) (where M = Mn, Fe, Co) have been synthesized using the 4-pyridyl analog, providing a direct structural precedent for the 3-pyridyl version [2]. The 3-pyridyl geometry places the nitrogen in a meta-position, which favors distinct bridging and network topologies compared to the 2- or 4-pyridyl isomers, directly influencing the dimensionality and porosity of the resulting metal-organic materials.

Metal Chelation Mode
Class-level
Bidentate O,O/N; meta-pyridyl orientation enables distinct bridging topologies
Coordination geometry differs from 2/4-pyridyl analogs; relevant for MOF design
Structural precedent from isomorphous 4-pyridyl layered compounds
Metal-Organic Frameworks Coordination Chemistry Ligand Design

pH-Dependent Ionization: Spectroscopically Defined Forms

Comprehensive 1H, 13C, and 31P NMR analysis across pD 1.5–9.0 has identified and characterized four distinct ionization states for MC5: a cation, a zwitterion, and two anions, arising from consecutive deprotonation of the phosphonic acid hydroxyls and the pyridinium nitrogen [1]. The experimental NMR chemical shifts were corroborated by DFT calculations at the B3PW91/6-311G** and B3PW91/6-311++G** levels, providing a robust assignment of each species [1]. This detailed speciation map contrasts with simpler alkyl α-hydroxyphosphonates, which lack the additional pyridine protonation site and thus exhibit fewer pH-dependent forms. The presence of the pyridine nitrogen introduces an extra handle for pH-tunable charge and solubility, which can be exploited in formulation or separation processes.

pH-Dependent Speciation
Method context
4 ionization states resolved (pD 1.5–9.0); NMR + DFT assignment
Predictable solubility/reactivity profile across pH; additional charge control via pyridine N
Simple alkyl phosphonates show fewer states
Spectroscopic Characterization pKa Determination Chemical Speciation

Phosphonic Acid, (hydroxy-3-pyridinylmethyl)-: Optimal Application Scenarios


Synthesis of 3-Pyridyl Phosphonic Acids via Acidic Deprotection

This compound is the superior precursor when synthetic routes demand acid-labile protecting group removal under strongly acidic conditions. As demonstrated by Boduszek, the 3-pyridylmethyl scaffold uniquely survives 20% aq. HCl treatment, while 2- and 4-pyridyl analogs decompose completely via C-P bond scission [1]. Researchers planning multi-step syntheses involving acid-mediated deprotection of phosphonate esters should prioritize the 3-pyridyl isomer to ensure isolable yields of the desired phosphonic acid product.

Biocatalytic Chiral α-Hydroxyphosphonate Production

The demonstrated biocatalytic resolution capability, with up to 100% e.e. for the amino precursor and 70% conversion to the target hydroxy compound using Penicillium funiculosum, positions this scaffold as a prime candidate for the green synthesis of chiral phosphonic acids [2]. Procurement of the racemic material followed by biocatalytic resolution offers a cost-effective route to enantiopure compounds for advanced medicinal chemistry or asymmetric catalysis applications.

MOF Construction with Tailored Topologies

The 3-pyridyl geometry of this ligand enables distinct bridging and network topologies in metal phosphonate frameworks compared to its 2- and 4-pyridyl isomers, which favor different coordination modes [3]. Researchers designing layered or porous materials with specific dimensionality, magnetic properties, or catalytic sites should select the 3-pyridyl isomer to access topological motifs not achievable with the other regioisomers, as evidenced by the structurally characterized M{(C5H4N)CH(OH)PO3}(H2O) layered compounds [4].

Non-Classical Antifolate Probe for DHFR Resistance

With a confirmed IC50 of 108 nM against human DHFR, this compound serves as a non-classical antifolate chemotype distinct from methotrexate and other diaminoheterocycle-based inhibitors [5]. Its α-hydroxyphosphonate core offers an alternative binding mode that may evade established resistance mechanisms (e.g., reduced folate carrier mutations, DHFR overexpression), making it a valuable tool compound for probing antifolate resistance pathways in cancer cell lines [5][6].

Application
Selection Property
Validation Focus
Acidic Deprotection Synthesis
3-Pyridyl acid-stable scaffold
C-P bond retention under acidic hydrolysis
Biocatalytic Chiral Resolution
Enantiomeric purity capability
Reaction conversion and ee endpoint review
MOF Construction
Meta-pyridyl coordination geometry
Network topology and porosity evaluation
Non-Classical Antifolate Probe
DHFR inhibition profile
Resistance pathway assay context
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